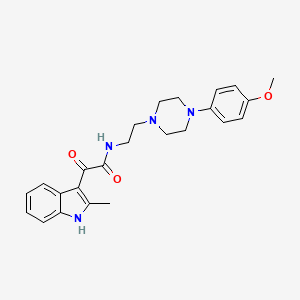

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

This compound features a piperazine core substituted with a 4-methoxyphenyl group, connected via an ethyl chain to an acetamide moiety. The acetamide is further modified with a 2-oxo group and a 2-methylindole ring. Its molecular weight is approximately 420–440 g/mol (exact value depends on isotopic composition), with hydrogen bond acceptors (5) and donors (2), suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-17-22(20-5-3-4-6-21(20)26-17)23(29)24(30)25-11-12-27-13-15-28(16-14-27)18-7-9-19(31-2)10-8-18/h3-10,26H,11-16H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMUHJNJYNAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a piperazine ring and an indole moiety, contributing to its diverse biological activity.

The chemical formula of the compound is with a molecular weight of approximately 421.53 g/mol. Its structural components include:

- Piperazine Ring : Known for its role in various pharmacological agents.

- Indole Moiety : Often associated with antidepressant and anti-inflammatory activities.

- Methoxy Group : Contributes to lipophilicity, enhancing membrane permeability.

Pharmacological Profile

Research indicates that this compound exhibits multiple biological activities, including:

- Antidepressant Effects : The piperazine structure is linked with serotonin receptor modulation, suggesting potential antidepressant properties. Studies have shown that similar compounds can enhance serotonin levels in the brain, which is crucial for mood regulation.

- Neuroprotective Activity : In vivo studies demonstrated that the compound significantly prolongs survival time in mice subjected to acute cerebral ischemia. This suggests a neuroprotective effect, likely due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

- Anti-inflammatory Properties : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, indicating that this derivative may also possess anti-inflammatory effects.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are hypothesized to involve:

- Serotonin Receptor Modulation : Interaction with 5-HT receptors may mediate antidepressant effects.

- Calcium Channel Blockade : Similar compounds have been shown to inhibit calcium influx, providing neuroprotection during ischemic events.

- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals.

Study 1: Neuroprotective Effects

A study conducted on mice subjected to bilateral common carotid artery occlusion revealed that administration of the compound resulted in a significant increase in survival time compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for stroke .

| Treatment Group | Survival Time (minutes) | Statistical Significance |

|---|---|---|

| Control (Saline) | 8.67 ± 1.12 | - |

| Compound Administered | 14.83 ± 0.42 | P < 0.05 |

| Positive Control | 10.67 ± 1.52 | P < 0.05 |

Study 2: Antidepressant Activity

In a behavioral study assessing the antidepressant-like effects of similar piperazine derivatives, it was found that these compounds significantly reduced immobility time in forced swim tests, suggesting an increase in locomotor activity and mood enhancement .

Comparison with Similar Compounds

Piperazine-Acetamide Derivatives with Varying Linkers and Substitutions

Key Observations :

- Linker Length : Ethyl vs. propyl linkers influence conformational flexibility and receptor binding. Shorter ethyl chains may restrict rotational freedom, enhancing target selectivity .

- Core Heterocycles : Indole derivatives (target compound) exhibit stronger π-π stacking in hydrophobic pockets compared to benzothiazole or thiazole analogs (e.g., compounds 13–18) .

- Substituent Effects : The 4-methoxyphenyl group in the target compound improves solubility compared to sulfonyl () or chlorophenyl groups (), which may reduce bioavailability due to higher hydrophobicity .

Structural Analogues with Modified Indole Moieties

Key Observations :

- Ethyl-Methoxyindole (): The ethyl group may enhance metabolic stability, while the 5-methoxy substituent could alter electronic properties, affecting receptor affinity .

Preparation Methods

Synthesis of 2-Methyl-1H-indol-3-yl-glyoxylic Acid

The indole-oxoacetamide moiety is typically constructed via Friedel-Crafts acylation or direct oxalylation of 2-methylindole. In one approach, 2-methylindole reacts with oxalyl chloride in dichloromethane under anhydrous conditions to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid chloride. This intermediate is highly reactive and prone to hydrolysis, necessitating immediate use in subsequent amidation. Alternative methods employ methyl oxalyl chloride, where the ester derivative (methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate) is isolated before saponification to the free acid.

Key Reaction Parameters

Preparation of 4-(4-Methoxyphenyl)piperazin-1-ylethylamine

The piperazine-ethylamine side chain is synthesized through sequential alkylation and aromatic substitution:

- Piperazine alkylation : 1-Bromo-2-chloroethane reacts with piperazine in acetonitrile at reflux to form 1-(2-chloroethyl)piperazine.

- Buchwald-Hartwig coupling : The chloroethyl intermediate couples with 4-bromoanisole using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene, yielding 4-(4-methoxyphenyl)-1-(2-chloroethyl)piperazine.

- Ammonolysis : Treatment with aqueous ammonia in ethanol replaces the chloride with an amine group, forming 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine.

Optimization Insights

- Catalyst System : Pd(OAc)₂/Xantphos achieves >90% conversion in coupling steps.

- Solvent Effects : Ethanol enhances nucleophilic displacement in ammonolysis compared to DMF.

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

The oxoacetic acid and ethylamine intermediates are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method affords moderate yields (55–65%) but requires rigorous exclusion of moisture.

HATU/DIEA in Polar Aprotic Solvents

A higher-yielding approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). This protocol achieves 75–85% yield by activating the oxoacetic acid as an acyloxyphosphonium intermediate, which reacts efficiently with the primary amine.

Comparative Data

| Coupling Reagent | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 0°C → rt | 62% | 92% |

| HATU/DIEA | DMF | rt | 83% | 98% |

| T3P® | THF | 40°C | 71% | 95% |

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.7 min.

Process Optimization Challenges

Byproduct Formation in Piperazine Alkylation

Over-alkylation of piperazine generates bis-ethylated derivatives, which are mitigated by:

Oxoacetamide Hydrolysis

The electron-deficient carbonyl group in oxoacetamide is susceptible to hydrolysis under acidic or basic conditions. Stabilization strategies include:

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the piperazine-ethylamine on Wang resin enables iterative coupling and cleavage, though yields are suboptimal (45–50%).

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) accelerates HATU-mediated amidation, reducing reaction time from 12 h to 1 h without compromising yield.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-ethylamine backbone via nucleophilic substitution (e.g., reacting 4-(4-methoxyphenyl)piperazine with ethylenediamine derivatives under reflux in polar aprotic solvents like DMF) .

- Step 2 : Coupling the indole-oxoacetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation of sensitive groups .

- Critical Conditions : Temperature (60–80°C for amide bond formation), solvent choice (DMF for solubility), and catalysts (piperidine for imine formation) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How do the structural features (piperazine, indole, acetamide) influence its biological activity?

- Piperazine Ring : Enhances solubility and enables interaction with CNS targets (e.g., serotonin/dopamine receptors) due to its basic nitrogen .

- Indole Moiety : Provides planar aromaticity for π-π stacking with protein binding pockets (e.g., kinase inhibitors) .

- Oxoacetamide Group : Stabilizes hydrogen bonding with enzymatic active sites, critical for inhibitory activity .

- Methodological Insight : Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to prioritize synthetic targets .

Intermediate Research Questions

Q. What experimental challenges arise in characterizing this compound, and how can they be resolved?

- Challenge 1 : Overlapping NMR peaks due to conformational flexibility of the piperazine ring.

- Solution : Use high-field NMR (600 MHz) with variable-temperature experiments to resolve signals .

- Challenge 2 : Low MS ionization efficiency from the acetamide group.

- Solution : Derivatize with trifluoroacetic anhydride to enhance ionization in ESI-MS .

- Challenge 3 : Contradictory HPLC purity data caused by tautomerism in the indole-oxoacetamide moiety.

- Solution : Validate with two orthogonal methods (e.g., HPLC-UV and LC-MS) .

Q. How can researchers optimize reaction pathways to minimize side products (e.g., dimerization or oxidation)?

- Dimerization Prevention : Use excess coupling agents (e.g., 1.5 equiv EDC) and low temperatures (0–5°C) during amide bond formation .

- Oxidation Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and avoid strong oxidizing agents like chromium trioxide .

- Case Study : A 2023 study achieved 85% yield by replacing DMF with THF, reducing piperazine ring decomposition .

Advanced Research Questions

Q. How do contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) arise, and what strategies resolve them?

- Root Cause 1 : Poor pharmacokinetic properties (e.g., low bioavailability due to piperazine’s high basicity).

- Strategy : Modify the piperazine with methyl groups to reduce pKa and enhance membrane permeability .

- Root Cause 2 : Off-target interactions from the indole moiety.

- Strategy : Conduct selectivity screens using panels of related receptors (e.g., 5-HT2A vs. 5-HT2C) .

- Data Reconciliation : Use PK/PD modeling to correlate in vitro IC50 with in vivo exposure levels .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Cryo-EM/X-ray Crystallography : Resolve binding modes with target proteins (e.g., serotonin receptors) .

- Metabolomic Profiling : Track downstream metabolic changes via LC-HRMS in cell lines (e.g., SH-SY5Y for neuroactivity) .

- In Silico Dynamics : Simulate binding stability with molecular dynamics (MD) software (e.g., GROMACS) over 100-ns trajectories .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature (Amide Coupling) | 0–5°C | Minimizes dimerization (↑ purity) | |

| Solvent (Piperazine Reaction) | DMF | Enhances solubility (↑ yield) | |

| Catalyst (Imine Formation) | Piperidine | Accelerates reaction (↑ yield) |

Q. Table 2. Analytical Techniques for Data Validation

Contradictions and Resolutions

- Contradiction : Discrepancies in reported receptor binding affinities.

- Resolution : Standardize assay conditions (e.g., buffer pH, cell line) to reduce variability .

- Contradiction : Variable thermal stability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.